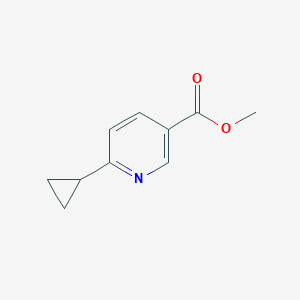

Methyl 6-cyclopropylnicotinate

CAS No.:

Cat. No.: VC17509399

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | methyl 6-cyclopropylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9(11-6-8)7-2-3-7/h4-7H,2-3H2,1H3 |

| Standard InChI Key | VUSMPJKNLRIFDS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)C2CC2 |

Introduction

Synthetic Methodologies

Cyclopropanation Strategies

Biological Activity and Mechanism of Action

Neuropharmacological Applications

Cyclopropyl-containing nicotinates may interact with neuronal receptors due to structural similarities to neurotransmitters. Patent WO2015079417A1 highlights cyclopropyl-substituted pyrimidines as modulators of ion channels and G-protein-coupled receptors, suggesting potential applications in treating neurological disorders .

Comparative Analysis of Cyclopropyl Nicotinate Derivatives

Challenges in Development

Metabolic Stability

While cyclopropyl groups generally enhance metabolic stability, oxidative metabolism of the pyridine ring remains a concern. For example, hydroxylation at the 4-position of related nicotinates can lead to rapid clearance .

Solubility and Formulation

The lipophilic cyclopropyl group may reduce aqueous solubility, necessitating prodrug strategies or formulation with solubilizing agents. Methyl 6-(hydroxymethyl)nicotinate (aqueous solubility: 1.2 mg/mL) demonstrates how polar substituents can mitigate this issue.

Future Directions

-

Targeted Synthesis: Prioritize the synthesis of methyl 6-cyclopropylnicotinate via palladium-catalyzed cross-coupling, followed by purity analysis using HPLC .

-

Biological Screening: Evaluate antimalarial activity against P. falciparum 3D7 and cytotoxicity in HepG2 cells to establish therapeutic indices .

-

Structural Optimization: Explore hybrid derivatives combining cyclopropyl groups with polar moieties (e.g., hydroxymethyl) to balance potency and solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume